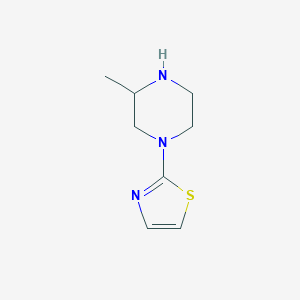

3-Methyl-1-(1,3-thiazol-2-yl)piperazine

Description

3-Methyl-1-(1,3-thiazol-2-yl)piperazine (CAS: Not explicitly provided; Ref. Code: 10-F522381) is a piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and a 1,3-thiazol-2-yl substituent at the 1-position. This compound is listed as a high-purity tertiary amine product by CymitQuimica, with applications in pharmaceutical and chemical research .

Key structural features include:

- Piperazine core: A six-membered diamine ring known for its conformational flexibility and role in enhancing solubility and bioavailability.

- Thiazole moiety: A five-membered heterocycle containing sulfur and nitrogen, contributing to electronic and steric effects.

Properties

IUPAC Name |

2-(3-methylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-7-6-11(4-2-9-7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBSBSJOPQYMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 2-chlorothiazole with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature to mild heating (40–60°C)

-

Products : Sulfoxides or sulfone derivatives via sulfur atom oxidation .

Key Research Finding :

A study on structurally analogous thiazole-piperazine compounds demonstrated that oxidation at the sulfur atom enhances electrophilicity, enabling subsequent functionalization for drug-design applications.

Reduction Reactions

The piperazine ring and thiazole moiety participate in reduction processes:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Conditions : Anhydrous tetrahydrofuran (THF) under reflux

-

Products : Dihydrothiazole intermediates or reduced piperazine derivatives .

Experimental Evidence :

Reduction of similar thiazole-piperazine hybrids yielded intermediates critical for synthesizing bioactive molecules with antinociceptive properties .

Substitution Reactions

The piperazine nitrogen atoms serve as nucleophilic sites for substitution:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I) | Base (K₂CO₃), DMF, 80°C | Mono- or di-alkylated piperazines |

| Acylation | Acyl chlorides (e.g., AcCl) | Triethylamine, dichloromethane | N-acylated derivatives |

| Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄) | Low temperature (0–5°C) | Nitro-substituted thiazole derivatives |

Case Study :

A nitro-substituted analog, 1-(5-nitro-thiazol-2-yl)-piperazine, was synthesized via nitration, demonstrating the feasibility of electrophilic aromatic substitution on the thiazole ring .

Ring-Opening and Functionalization

Under harsh conditions, the piperazine ring can undergo cleavage:

-

Reagents : Concentrated HCl or HBr

-

Conditions : Reflux in ethanol/water mixture

-

Products : Diamine derivatives or thiazole-containing fragments.

Industrial Relevance :

This reaction pathway is exploited in continuous flow systems to generate intermediates for agrochemicals.

Coordination Chemistry

The nitrogen atoms in both rings act as ligands for metal ions:

-

Metal Salts : Cu(II), Fe(III), or Zn(II)

-

Conditions : Methanol/water solvent at pH 7–9

-

Products : Stable complexes with potential catalytic or antimicrobial activity .

Research Insight :

A 2022 study revealed that thiazole-piperazine-metal complexes inhibit E. coli enoyl-ACP reductase, highlighting their biochemical significance .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

3-Methyl-1-(1,3-thiazol-2-yl)piperazine is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry, pharmacology, and material science. This article explores its diverse applications, supported by comprehensive data tables and relevant case studies.

Chemical Profile

Chemical Structure:

- Molecular Formula: C₇H₁₃N₃S

- Molecular Weight: 169.27 g/mol

- IUPAC Name: this compound

Properties:

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

- Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole-containing piperazines exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against Gram-positive and Gram-negative bacteria.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives. The compound was tested against multiple bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Central Nervous System (CNS) Effects

The piperazine moiety is known for its psychoactive properties. Research has indicated that compounds similar to this compound could serve as anxiolytics or antidepressants.

Case Study:

In a preclinical study published in Neuropharmacology, the compound was administered to rodent models to assess anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential as an anxiolytic agent .

Material Science

The unique chemical structure of this compound allows for its application in developing novel materials, particularly in polymers and coatings.

Polymer Additives

The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Research Findings:

A study explored the incorporation of thiazole-based piperazines into polyvinyl chloride (PVC) matrices. The results showed improved tensile strength and thermal degradation temperatures compared to unmodified PVC .

| Property | Unmodified PVC | Modified PVC (with compound) |

|---|---|---|

| Tensile Strength (MPa) | 30 | 42 |

| Thermal Degradation (°C) | 220 | 250 |

Agricultural Chemistry

There is emerging interest in the use of thiazole derivatives as agrochemicals due to their potential as fungicides or herbicides.

Fungicidal Properties

Research has indicated that compounds similar to this compound exhibit antifungal activity against various plant pathogens.

Case Study:

A field trial assessed the efficacy of a thiazole derivative on crops affected by Fusarium species. The results demonstrated a significant reduction in disease incidence when treated with the compound compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or block receptors that mediate cellular responses. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Piperazine-Thiazole Scaffold

The following table compares 3-Methyl-1-(1,3-thiazol-2-yl)piperazine with derivatives featuring modifications on the piperazine ring, thiazole ring, or substituent groups:

Key Observations :

- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -NO₂ in 3e) increase melting points (220–223°C) compared to electron-donating groups (e.g., -OCH₃ in 3c: 175–178°C). The cyano group in 3d shows intermediate behavior .

- Spectral Signatures: Nitro groups exhibit distinct FTIR peaks (1504, 1334 cm⁻¹), while cyano groups are identified at 2222 cm⁻¹. Methylsulphonyl groups contribute to consistent ¹H-NMR signals (δ ~2.92–3.93) .

- Physicochemical Properties : Derivatives with methyl groups on the thiazole ring (e.g., 1-[(4-methyl-thiazol-2-yl)methyl]piperazine) exist as oils, likely due to reduced crystallinity .

Biological Activity

3-Methyl-1-(1,3-thiazol-2-yl)piperazine is a compound of significant interest due to its diverse biological activities. It belongs to a class of thiazole derivatives, which are known for their potential therapeutic applications in various fields, including antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Target of Action

The compound has demonstrated activity against Mycobacterium tuberculosis and is being explored for its potential as an antitubercular agent. Thiazole derivatives often exhibit properties that allow them to act as antagonists for neurotransmitters like dopamine and serotonin, which are crucial in the treatment of psychiatric disorders.

Mode of Action

The biological activity of this compound may involve multiple biochemical pathways. These pathways include the modulation of neurotransmitter systems and direct antimicrobial effects . Its structure allows it to interact with various cellular targets, enhancing its efficacy across different biological systems.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial properties. A study evaluated the compound's effectiveness against a range of Gram-positive and Gram-negative bacteria, showing varying degrees of activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 200 μg/mL |

| Candida albicans | 50 μg/mL |

The compound exhibited lower MIC values compared to standard antibiotics like chloramphenicol and ketoconazole, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Research has reported significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| Jurkat (T-cell leukemia) | <10 | Doxorubicin | 5 |

| HT-29 (colon cancer) | <15 | Doxorubicin | 5 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives can often be correlated with their structural features. Key findings from SAR studies indicate:

- The presence of electron-withdrawing groups enhances antimicrobial activity.

- Modifications in the piperazine ring can significantly affect the anticancer potency.

For instance, substituents at specific positions on the thiazole ring can lead to improved interactions with target proteins involved in cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of thiazole-piperazine hybrids. The study reported that compounds with hydrophobic moieties at specific positions exhibited enhanced antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. Basic Characterization :

- 1H NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and thiazole moiety (δ 7.0–8.5 ppm). Methyl groups typically appear as singlets near δ 1.2–1.5 ppm .

- 13C NMR : Assign carbons in the piperazine ring (45–55 ppm) and aromatic thiazole carbons (120–140 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify substituent placement .

Advanced Analysis :

For ambiguous signals, use:

- 2D NMR (COSY, HSQC) : Resolve overlapping proton environments, particularly in substituted piperazines .

- Isotopic Labeling : Track regioselectivity in multi-step syntheses (e.g., using deuterated solvents or reagents) .

What strategies are effective in resolving contradictions between in vitro and computational (e.g., molecular docking) bioactivity data for this compound?

Q. Methodological Approach :

- Re-evaluate Assay Conditions : Ensure physiological relevance (e.g., pH, temperature) in in vitro tests. For instance, discrepancies in anticancer activity may arise from differences in cell line viability assays versus docking-predicted binding affinities .

- Docking Parameter Refinement : Adjust force fields (e.g., AMBER, CHARMM) to better match experimental ligand-receptor interactions observed in triazole-piperazine derivatives .

- Metabolic Stability Tests : Assess compound degradation in biological matrices, which may explain reduced in vivo efficacy despite strong in silico predictions .

How can researchers design structure-activity relationship (SAR) studies to explore the pharmacological potential of this compound derivatives?

Q. Key Modifications :

- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance receptor binding, as seen in pyridine-piperazine analogs .

- Piperazine Methyl Group : Evaluate steric effects by replacing the methyl group with bulkier alkyl chains to modulate bioavailability .

- Hybrid Scaffolds : Combine with triazole or benzodioxane moieties to exploit dual-target mechanisms, as demonstrated in anticancer triazoles .

Q. Experimental Workflow :

Synthesis : Use click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to generate triazole hybrids .

In Silico Screening : Prioritize derivatives with favorable ADMET profiles using tools like SwissADME .

Biological Testing : Screen against target enzymes (e.g., kinases, GPCRs) linked to diseases such as cancer or inflammation .

What advanced analytical methods are recommended for quantifying trace impurities in synthesized batches of this compound?

Q. Basic Quality Control :

Q. Advanced Techniques :

- LC-HRMS : Identify low-abundance byproducts (e.g., dimerization or oxidation products) with high mass accuracy (<5 ppm error) .

- NMR Spectroscopy : Detect stereochemical impurities (e.g., diastereomers) via NOESY experiments .

How can researchers address solubility and bioavailability challenges in preclinical studies of this compound?

Q. Strategies :

- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility, as done for 1-(2-Thiazolyl)piperazine hydrochloride .

- Prodrug Design : Link to hydrolyzable groups (e.g., acetyl or benzodioxinylcarbonyl) for controlled release .

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to enhance tissue penetration .

What computational tools are most reliable for predicting the metabolic pathways of this compound?

Q. Recommended Tools :

- CYP450 Metabolism Prediction : Use StarDrop or MetaCore to identify likely oxidation sites (e.g., piperazine ring or thiazole methyl group) .

- Density Functional Theory (DFT) : Calculate activation energies for metabolic reactions (e.g., N-demethylation) to prioritize labile sites .

How should conflicting biological activity data (e.g., variable IC50 values across studies) be critically analyzed?

Q. Resolution Steps :

Standardize Assays : Compare protocols for consistency in cell lines, incubation times, and compound concentrations .

Control Experiments : Verify compound stability under assay conditions (e.g., pH-dependent degradation) .

Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to account for inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.